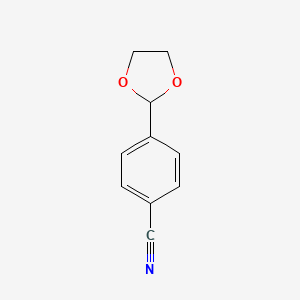

4-(1,3-Dioxolan-2-yl)benzonitrile

Overview

Description

4-(1,3-Dioxolan-2-yl)benzonitrile (CAS: 66739-89-7) is a nitrile-substituted aromatic compound featuring a 1,3-dioxolane ring. Its molecular formula is C₁₀H₉NO₂ (MW: 175.19 g/mol), with the dioxolane moiety acting as a protecting group for carbonyl functionalities or enhancing solubility in organic synthesis . The compound is widely utilized in agrochemical and pharmaceutical research, particularly in synthesizing heterocyclic derivatives like triazoles and pyridines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of a cyclic acetal (1,3-dioxolane) by the condensation of the aldehyde group with ethylene glycol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water to drive the reaction to completion, often using a Dean-Stark apparatus. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

4-(1,3-Dioxolan-2-yl)benzonitrile serves as a versatile intermediate in organic synthesis. It is utilized for the preparation of more complex organic molecules and can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution:

- Oxidation : Converts to carboxylic acids.

- Reduction : Nitrile group can be reduced to primary amines.

- Substitution : The aromatic ring can participate in halogenation or nitration reactions.

Biology

In biological research, this compound is used to study enzyme interactions and as a biochemical probe. Its structural features allow it to act as both an inhibitor and activator of specific biochemical pathways:

- Antibacterial Activity : Exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

- Antifungal Activity : Demonstrates effective inhibition against Candida albicans.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Staphylococcus epidermidis | 625 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 312.5 |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

| Proteus mirabilis | No activity |

Table 2: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 312.5 |

Case Studies

Several studies have highlighted the potential of this compound in various applications:

- Antibacterial Screening : Research demonstrated broad-spectrum antibacterial activities against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as a therapeutic agent.

- Antifungal Evaluation : Studies focused on the antifungal properties against Candida albicans, emphasizing its utility in developing new antifungal agents.

Industrial Applications

In industry, this compound is used in the production of polymers and resins. Its unique chemical structure makes it a valuable building block for specialty chemicals and materials . The compound's ability to undergo various chemical transformations enhances its applicability in creating diverse industrial products.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target . The dioxolane ring provides stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues of 4-(1,3-Dioxolan-2-yl)benzonitrile, highlighting structural variations, synthetic applications, and physicochemical properties:

Detailed Analysis of Structural and Functional Differences

Positional Isomerism

- Para vs. Ortho/Meta Substitution : The para-substitution in this compound minimizes steric hindrance, enabling efficient nucleophilic substitution reactions (e.g., triazole formation at the 2-position ). In contrast, the ortho isomer (2-(1,3-Dioxolan-2-yl)benzonitrile) exhibits reduced reactivity in such reactions due to steric clashes between the dioxolane and nitrile groups .

Biological Activity

4-(1,3-Dioxolan-2-yl)benzonitrile, with a molecular formula of CHNO and a molecular weight of 175.19 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies highlighting its antibacterial and antifungal properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzonitrile derivatives with dioxolane precursors. The general procedure includes:

- Reagents : Salicylaldehyde and diols are commonly used as starting materials.

- Catalysis : Catalytic amounts of Mont K10 are employed to facilitate the reaction.

- Yield : The compound can be synthesized in good yields with short reaction times.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Staphylococcus epidermidis | 625 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 312.5 |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

| Proteus mirabilis | No activity |

The compound demonstrated excellent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, while showing no efficacy against E. coli, K. pneumoniae, and P. mirabilis .

Antifungal Activity

In addition to antibacterial properties, this compound has been tested for antifungal activity against Candida albicans.

Table 2: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 312.5 |

All tested compounds exhibited significant antifungal activity against C. albicans, with MIC values indicating effective inhibition .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural features:

- Dioxolane Ring : The presence of the dioxolane moiety is crucial for its biological activity.

- Benzonitrile Substituent : Variations in the substituents on the benzonitrile can significantly alter the compound's potency and spectrum of activity.

- Chirality : Chiral variants of dioxolane derivatives often exhibit different biological activities; thus, the stereochemistry plays a vital role in efficacy.

Case Studies

Several studies have reported on the synthesis and biological evaluation of compounds related to this compound:

- Antibacterial Screening : A study demonstrated that various dioxolane derivatives showed broad-spectrum antibacterial activities, particularly against S. aureus and P. aeruginosa .

- Antifungal Evaluation : Other research highlighted the antifungal potential of dioxolane derivatives against C. albicans, emphasizing their utility in developing new antifungal agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,3-Dioxolan-2-yl)benzonitrile, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via aldehyde protection using ethylene glycol. For example, 4-hydroxybenzaldehyde derivatives can undergo acetal formation under acidic catalysis (e.g., p-toluenesulfonic acid) in refluxing toluene. Key steps include:

-

Aldehyde Protection : Reacting 4-formylbenzonitrile with ethylene glycol under Dean-Stark conditions to remove water and drive the reaction to completion .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in >90% purity.

-

Optimization : Increasing reaction time (12–24 hours) and maintaining anhydrous conditions improve yields (reported up to 85%) .

Reaction Parameters Conditions Solvent Toluene Catalyst p-TSA Temperature Reflux (110°C) Reaction Time 12–24 hours

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : NMR should show peaks for the dioxolane ring protons (δ 5.08–5.12 ppm, multiplet) and benzonitrile aromatic protons (δ 7.6–7.8 ppm, doublets) .

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak at m/z 189.1 [M+H] .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>95%) .

Q. What are the common reactivity patterns of the dioxolane moiety in this compound?

- Methodological Answer : The dioxolane group acts as a protecting group for aldehydes and participates in acid-catalyzed ring-opening reactions. For example:

- Deprotection : Hydrolysis with dilute HCl (1M, 50°C) regenerates the aldehyde group, enabling further functionalization .

- Nucleophilic Substitution : Reactivity with amines or thiols under basic conditions (e.g., triethylamine) forms thioacetals or aminal derivatives .

Advanced Research Questions

Q. How does the electronic nature of the dioxolane group influence the benzonitrile core in materials science applications?

- Methodological Answer : The electron-donating dioxolane group modifies the aromatic ring’s electron density, enhancing charge transport in organic semiconductors. Studies include:

-

DFT Calculations : Analyze HOMO/LUMO levels to predict bandgap tuning (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .

-

Thin-Film Characterization : Use AFM and XRD to assess crystallinity in polymer blends (e.g., with P3HT) .

Electronic Properties Values HOMO (eV) -5.8 LUMO (eV) -2.3 Bandgap (eV) 3.5

Q. What mechanistic insights explain contradictions in catalytic ring-opening reactions of the dioxolane group?

- Methodological Answer : Competing pathways (e.g., acid vs. base catalysis) lead to divergent products. For example:

- Acid-Catalyzed Hydrolysis : Proceeds via oxonium ion intermediate, favoring aldehyde regeneration .

- Base-Mediated Reactions : Form enolate intermediates, leading to side products like conjugated nitriles. Kinetic studies (UV-Vis monitoring) and isotopic labeling (O) clarify pathways .

Q. Can computational models predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with biological targets:

- Target Selection : Cytochrome P450 enzymes (e.g., CYP3A4) due to nitrile’s metabolic stability .

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ≈ 2.1) and low hepatotoxicity .

Q. Data Contradictions and Resolution

- Spectral Discrepancies : Variations in NMR chemical shifts (e.g., dioxolane carbons at δ 99–101 ppm vs. δ 97–98 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Always report solvent and calibration standards .

- Yield Inconsistencies : Discrepancies in synthetic yields (70–90%) are attributed to trace moisture during acetal formation. Use molecular sieves or strict anhydrous protocols .

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXQCWAXQJVTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380923 | |

| Record name | 4-(1,3-dioxolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66739-89-7 | |

| Record name | 4-(1,3-dioxolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-dioxolan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.